molecular formula C9H12N2O2 B017888 3,5-Bis(aminomethyl)benzoic acid CAS No. 105995-43-5

3,5-Bis(aminomethyl)benzoic acid

Cat. No. B017888
M. Wt: 180.2 g/mol
InChI Key: VDPOXFVWUYMSLQ-UHFFFAOYSA-N
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Description

3,5-Bis(aminomethyl)benzoic acid is a versatile compound that has been identified as a valuable building block for drug development in the biomedical industry . It has exhibited immense potential as a therapeutic agent for cancer treatment, and is also known to possess antibacterial and antifungal properties .


Synthesis Analysis

The synthesis of 3,5-Bis(aminomethyl)benzoic acid involves complex chemical reactions. One method involves the catalytic protodeboronation of pinacol boronic esters . This method has been used in the formal total synthesis of δ- ®-coniceine and indolizidine 209B .


Molecular Structure Analysis

The molecular formula of 3,5-Bis(aminomethyl)benzoic acid is C9H12N2O2 . It contains a total of 25 bonds, including 13 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 2 primary amines (aliphatic), and 1 hydroxyl group .


Chemical Reactions Analysis

The chemical reactions involving 3,5-Bis(aminomethyl)benzoic acid are complex and can involve various reaction types. For example, it can be used in Boc solid-phase peptide synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,5-Bis(aminomethyl)benzoic acid include a boiling point of 401.9±45.0 °C at 760 mmHg and a density of 1.3±0.1 g/cm3 .

Safety And Hazards

When handling 3,5-Bis(aminomethyl)benzoic acid, personal protective equipment should be worn to avoid contact with skin, eyes, and clothing . It should be kept away from heat and sources of ignition, and dust formation should be avoided .

properties

IUPAC Name

3,5-bis(aminomethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c10-4-6-1-7(5-11)3-8(2-6)9(12)13/h1-3H,4-5,10-11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDPOXFVWUYMSLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1CN)C(=O)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20570270
Record name 3,5-Bis(aminomethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20570270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Bis(aminomethyl)benzoic acid

CAS RN

105995-43-5
Record name 3,5-Bis(aminomethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20570270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
M Engel, CW Burris, CA Slate, BW Erickson - Tetrahedron, 1993 - Elsevier
Bridging two molecules of an organic thiol with the 3,5-dimethylenebenzoic acid (Dmb) group produces a rigid five-carbon Dmb crosslink that is stable to disulfide reducing agents. …
Number of citations: 18 www.sciencedirect.com
N Favalli, S Biendl, M Hartmann, J Piazzi… - …, 2018 - Wiley Online Library
A DNA‐encoded chemical library (DECL) with 1.2 million compounds was synthesized by combinatorial reaction of seven central scaffolds with two sets of 343×492 building blocks. …
A Späth, B König - Tetrahedron, 2010 - Elsevier
A synthetic receptor for the molecular recognition of a tetrapeptide in aqueous buffer was obtained by combining a luminescent crown ether with two pyrrole-guanidinium moieties. The …
Number of citations: 18 www.sciencedirect.com
C Nury, V Redeker, S Dautrey, A Romieu… - Analytical …, 2015 - ACS Publications
The variety of protein cross-linkers developed in recent years illustrates the current requirement for efficient reagents optimized for mass spectrometry (MS) analysis. To date, the most …
Number of citations: 28 pubs.acs.org
A Lorente, Y Vázquez, MJ Fernández… - Bioorganic & medicinal …, 2004 - Elsevier
Synthesis of a series of bisacridine derivatives containing rigid aromatic linking chains is described. Their DNA interaction and in vitro cytotoxicity against HT-29 human carcinoma cells …
Number of citations: 17 www.sciencedirect.com
K Nowak - Journal of Molecular Structure, 2017 - Elsevier
A review of the literature on the biological activity of bis-acridines (diacridines) and tetrakis-acridines (tetra-acridines) is presented. Chemical structures of the most active derivatives are …
Number of citations: 17 www.sciencedirect.com

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